4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
4-chloro-1-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJBPPURJRKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Trifluoromethoxybenzene Intermediates
A key intermediate is trichloromethoxybenzene , which is converted to trifluoromethoxybenzene by fluorination:
Chlorination Step: Starting from anisole or 4-chlorobenzotrifluoride, chlorination is performed using chlorine gas under UV light and radical initiators at 90–100°C for 4–5 hours. Chlorine flow is maintained continuously to ensure complete reaction. The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrogen chloride by-products. The crude chlorinated product is used directly in the next step without further purification.
Fluorination Step: The chlorinated intermediate (trichloromethoxybenzene) is reacted with anhydrous hydrogen fluoride (HF) in a stainless steel autoclave at 80°C for 4–6 hours under pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene. Hydrochloric acid is formed as a by-product and removed by purging with nitrogen. The crude trifluoromethoxybenzene is purified by atmospheric distillation to obtain a high-purity product (90–99.5%).
| Step | Reagents/Conditions | Temperature | Time | Pressure | Notes |
|---|---|---|---|---|---|
| Chlorination | Anisole + Cl2 + radical initiator + UV | 90–100 °C | 4–5 hours | Atmospheric | Chlorine flow 15–20 LPH, nitrogen purge |
| Fluorination | Trichloromethoxybenzene + anhydrous HF | 80 °C | 4–6 hours | 30–35 kg/cm² | Stainless steel autoclave, HCl by-product |
Nitration to Form 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
The purified trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperature (0 to 35°C). The nitration mixture is added slowly to a cooled solution of trifluoromethoxybenzene in dichloromethane (DCM) at 0°C to control the reaction rate and minimize side reactions.
The reaction produces a mixture of ortho and para nitro isomers, with the para isomer (this compound) as the major product (~90%). Water and sulfuric acid are by-products.
After completion, the reaction mixture is quenched with ice-cold water, and the organic layer is separated. The solvent is evaporated to isolate the crude nitro compound, which can be further purified by distillation or recrystallization.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM | 0 to 35 °C | ~2 hours | Slow addition, para isomer favored |
Alternative Synthetic Routes and Experimental Procedures
Additional methods reported in literature include:
Halogenation and substitution using PBr3 and nucleophilic aromatic substitution (SNAr): For related trifluoromethoxybenzene derivatives, halogenated intermediates such as 4-trifluoromethoxybenzyl bromide can be prepared by reacting (4-(trifluoromethoxy)phenyl)methanol with phosphorus tribromide (PBr3) in dry dichloromethane under inert atmosphere at 0°C to room temperature. Subsequent nucleophilic substitution with phenols or nitrophenols in the presence of potassium carbonate and DMF at elevated temperatures (80°C) can yield substituted trifluoromethoxybenzene derivatives.
Diazotization and decomposition reactions: For preparation of related aniline derivatives, diazotization of 4-(trifluoromethoxy)aniline in sulfuric acid with sodium nitrite at temperatures below 5°C followed by decomposition at 110°C can be used to introduce nitro groups or other substituents.
Purification and Isolation Techniques
Isolation of the target compound is achieved by layer separation using dichloromethane or similar solvents, followed by evaporation or distillation.
Purification methods include vacuum distillation , recrystallization, and drying over anhydrous sodium sulfate.
The final product purity typically ranges from 90% to 99.5%, depending on the rigor of purification steps.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Purity |
|---|---|---|---|---|---|
| 1 | Chlorination | Anisole + 4-chlorobenzotrifluoride | Cl2, UV light, radical initiator, 90–100°C | Trichloromethoxybenzene (crude) | Used crude directly |
| 2 | Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² | Trifluoromethoxybenzene (purified by distillation) | 90–99.5% purity |
| 3 | Nitration | Trifluoromethoxybenzene | HNO3 + H2SO4, DCM, 0–35°C | This compound (major para isomer) | ~90% para isomer |
| 4 | Purification | Crude nitration product | Layer separation, evaporation, distillation | Pure target compound | 90–99.5% purity |
Research Findings and Notes
The chlorination step requires careful control of chlorine flow and temperature to avoid over-chlorination or side reactions.
The fluorination step is performed under high pressure and temperature in corrosion-resistant autoclaves due to the use of anhydrous HF, which is highly corrosive and toxic.
Nitration selectivity favors the para isomer due to electronic and steric effects of the trifluoromethoxy group.
The use of dichloromethane as a solvent in nitration facilitates better temperature control and product isolation.
The overall synthetic route is scalable and suitable for industrial production with appropriate safety measures for handling corrosive and toxic reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base or under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, such as nucleophilic aromatic substitution and reduction processes, where the chloro and nitro groups can be transformed into different functional groups. This versatility makes it a key building block in organic chemistry.
Case Study: Synthesis of Novel Compounds
Research has demonstrated the use of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene in synthesizing novel biphenyl analogues for tuberculosis treatment. The intermediacy of this compound allowed for the development of derivatives that exhibit enhanced biological activity against resistant strains of Mycobacterium tuberculosis .
Medicinal Chemistry
Pharmaceutical Development
The compound's structural features contribute to its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity, improving cell membrane permeability and bioavailability. This compound has been explored for its inhibitory effects on key enzymes involved in bacterial cell wall synthesis, notably DprE1, making it a candidate for new antituberculosis drugs .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness . The following table summarizes the antimicrobial efficacy:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Derivative A | 16 | S. aureus |
| Derivative B | 8 | P. aeruginosa |
Material Science
Building Block for Advanced Materials
In material science, this compound is used as a precursor for synthesizing advanced materials with specific properties. Its unique functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymers and other materials.
Toxicological Profile
Safety Considerations
The compound exhibits acute toxicity and is classified as harmful if ingested or if it comes into contact with skin . This necessitates careful handling and assessment when used in laboratory settings or industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene depends on its specific applicationThe presence of the nitro, chloro, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities with 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene but differ in substituent positions or functional groups:
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (CAS 158579-81-8)
- Substituents: Chlorine (position 2), nitro (position 4), trifluoromethoxy (position 1).
- Properties: Pale yellow solid, low water solubility, soluble in organic solvents like dichloromethane and acetone. Used in organic synthesis as a halogenated aromatic intermediate .
4-Chloro-1-nitro-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS 357274-88-5)
- Substituents: Chlorine (position 4), nitro (position 1), trifluoropropenyl (position 2).
- Properties: Higher hydrophobicity (LogP = 4.35) and polar surface area (PSA = 45.82 Ų) compared to trifluoromethoxy derivatives. Likely used in polymer or agrochemical research .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7) Substituents: Bromine (position 4), chlorine (position 2), trifluoromethoxy (position 1).
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Solubility |
|---|---|---|---|---|---|
| This compound | C₇H₃ClF₃NO₃ | 259.55 | ~3.2* | 45.82 | Low in water, high in organics |
| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | C₇H₃ClF₃NO₃ | 259.55 | 3.5 | 45.82 | Similar to above |
| 4-Chloro-2-(trifluoromethyl)-1-nitrobenzene | C₇H₃ClF₃NO₂ | 243.55 | 2.8 | 45.82 | Moderate in DMSO |
| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 290.45 | 4.0 | 9.23 | Low in water |
Key Observations :
- LogP and Hydrophobicity : Brominated derivatives (e.g., CAS 158579-80-7) exhibit higher LogP values due to bromine’s lipophilicity, enhancing membrane permeability in biological applications .
- Polar Surface Area (PSA) : Nitro-containing compounds (e.g., CAS 357274-88-5) have elevated PSA values, impacting solubility and crystallinity .
- Solubility : Trifluoromethoxy groups generally reduce water solubility but enhance compatibility with fluorinated solvents .
Biological Activity
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (C₇H₃ClF₃NO₃) is an aromatic compound notable for its unique trifluoromethoxy substituent, which may influence its biological activity. This compound belongs to a class of halogenated nitrobenzenes, which are often investigated for their interactions with various biological molecules, including enzymes and receptors.
- Molecular Weight : 241.55 g/mol
- CAS Number : 71669419
- Structural Formula : The compound features a benzene ring with a chlorine atom at the 4-position, a nitro group at the 1-position, and a trifluoromethoxy group at the 2-position.
- Enzyme Interaction : Halogenated nitrobenzenes can interact with various enzymes, influencing their activity. The presence of the trifluoromethoxy group may modulate these interactions.
- Receptor Binding : The compound may exhibit affinity for certain receptors, similar to other halogenated compounds that have been studied for their pharmacological properties.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound. The table below summarizes some related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | 588-09-0 | 0.88 |
| 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | 448-38-4 | 0.86 |
| 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | 914637-23-3 | 0.84 |
| 2-Chloro-5-(trifluoromethoxy)aniline | 331-26-0 | 0.81 |
| 2-Amino-3-chloro-5-nitrobenzotrifluoride | 400-67-9 | 0.90 |
These compounds exhibit variations in their functional groups and positions on the benzene ring but share common traits that allow them to be compared effectively.
Case Studies and Research Findings
Although direct studies on the biological activity of this compound are scarce, several relevant findings from related research can be highlighted:
- Antimicrobial Activity : Research on halogenated nitrobenzenes has shown potential antimicrobial properties, suggesting that similar compounds might exhibit activity against various pathogens.
- Anti-cancer Properties : Some structurally related compounds have demonstrated anti-cancer effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
- Drug Development Insights : Structure–activity relationship (SAR) studies indicate that modifications in substituents significantly affect biological efficacy, highlighting the importance of the trifluoromethoxy group in enhancing pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
